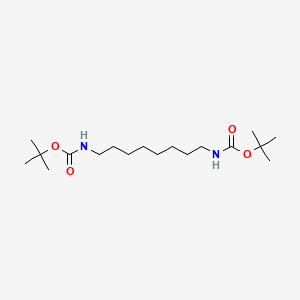

Di-tert-butyl octane-1,8-diyldicarbamate

Description

Contextualization of Alkane-α,ω-diyldicarbamates in Organic Synthesis and Materials Science

Alkane-α,ω-diyldicarbamates are a class of compounds characterized by a central alkane chain with carbamate (B1207046) functional groups at its termini. The most common type involves the use of the tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in organic synthesis. mychemblog.com The Boc group is valued for its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, yet it can be readily removed under anhydrous acidic conditions. organic-chemistry.org This stability and selective reactivity are crucial for complex, multi-step syntheses of molecules like peptides and other natural products. mychemblog.com

In organic synthesis, these molecules serve as indispensable precursors to diamines. By protecting the highly reactive amine groups, chemists can perform reactions on other parts of a molecule without unwanted side reactions. mychemblog.com Following the desired transformations, the Boc groups are cleaved to liberate the free amines, which can then be used in subsequent synthetic steps. This strategy is fundamental in the construction of complex nitrogen-containing compounds.

In materials science, alkane-α,ω-diyldicarbamates are utilized as monomers or linkers in the synthesis of polymers and networked materials. The nature of the alkane chain—its length, flexibility, and functionality—can be tailored to impart specific properties to the resulting material, such as thermal stability, elasticity, or hydrophobicity. After polymerization or incorporation into a larger structure, the carbamate groups can be deprotected to introduce reactive amine functionalities, allowing for further cross-linking, surface modification, or the attachment of other molecules. This approach has been explored for creating novel polymer networks with unique properties. researchgate.net

Academic Significance and Research Trajectory of Di-tert-butyl Octane-1,8-diyldicarbamate as a Model Compound

This compound, also known as N,N'-Bis(t-butoxycarbonyl)-1,8-octanediamine, serves as a quintessential model compound within this class. nih.gov Its eight-carbon chain provides a balance of flexibility and defined length, making it an ideal spacer for linking different molecular entities. Researchers utilize this compound to systematically study the impact of linker length and conformation on the properties of larger molecular assemblies.

The primary academic significance of this compound lies in its role as a protected precursor to 1,8-diaminooctane (B148097). The synthesis of molecules requiring a linear, flexible eight-carbon diamine unit often relies on the use of its Boc-protected form to ensure high yields and chemoselectivity. Research involving this compound often focuses on its incorporation into supramolecular structures, liquid crystals, and as a linker in the synthesis of bioactive conjugates or specialized polymers. Its well-defined structure allows for precise control over the distance between two functional points, a critical parameter in fields like medicinal chemistry and nanotechnology.

The research trajectory indicates a growing interest in using such bifunctional linkers to create constrained and well-defined molecular architectures. For instance, related bicyclic dicarbamates have been studied for their potential in designing novel self-assembling motifs, where the rigid core and flexible side chains direct the formation of ordered structures through hydrogen bonding. nih.govresearchgate.net

Scope and Research Questions Pertaining to the Synthesis, Reactivity, and Applications of the Compound

Current and future research involving this compound revolves around several key questions:

Synthesis: A primary challenge in the synthesis of symmetrically protected diamines is achieving high yields of the desired di-protected product while minimizing the formation of mono-protected and unprotected diamines. Research focuses on optimizing reaction conditions—such as the choice of solvent, base, and the stoichiometry of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)—to maximize the efficiency and selectivity of the protection reaction. iwu.edu For example, the use of specific catalysts or flow chemistry techniques is being explored to improve control over the reaction. organic-chemistry.org

Reactivity: The core of the compound's reactivity lies in the deprotection of the Boc groups. Research investigates the kinetics and mechanisms of this cleavage under various acidic conditions to achieve clean and quantitative removal without affecting other acid-sensitive functional groups in a complex molecule. Furthermore, once deprotected, the resulting 1,8-diaminooctane is a potent nucleophile, and studies explore its subsequent reactions to form amides, ureas, and other nitrogen-containing linkages in the construction of target molecules.

Applications: The primary application is as a molecular spacer or linker. Key research questions include: How does the length and flexibility of the octane (B31449) chain influence the biological activity of a drug conjugate? How does it affect the self-assembly and material properties of a polymer? Investigations aim to harness the specific length of the eight-carbon chain to control intermolecular and intramolecular distances in complex systems, thereby fine-tuning the function and properties of the final product.

Compound Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate | nih.gov |

| Molecular Formula | C₁₈H₃₆N₂O₄ | nih.gov |

| Molecular Weight | 344.49 g/mol | sigmaaldrich.com |

| CAS Number | 82409-00-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2O4/c1-17(2,3)23-15(21)19-13-11-9-7-8-10-12-14-20-16(22)24-18(4,5)6/h7-14H2,1-6H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKUQZHLQVRJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Di Tert Butyl Octane 1,8 Diyldicarbamate

Direct Synthesis from Octane-1,8-diamine and Di-tert-butyl Dicarbonate (B1257347) (Boc Anhydride)

The most direct and widely practiced method for synthesizing Di-tert-butyl octane-1,8-diyldicarbamate is the reaction of octane-1,8-diamine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). This reaction falls under the general category of N-tert-butyloxycarbonylation, a standard procedure for protecting amine functional groups in organic synthesis. wikipedia.org The Boc protecting group is favored for its stability in basic and nucleophilic conditions and its straightforward removal under moderately acidic conditions. wikipedia.org

Reaction Conditions and Stoichiometric Considerations for High-Yield Synthesis

Achieving a high yield of the desired di-substituted product, this compound, requires careful control of reaction conditions and stoichiometry. Since octane-1,8-diamine possesses two primary amine groups of equal reactivity, the reaction can potentially yield a mixture of mono-protected, di-protected, and unreacted starting material. To ensure the reaction proceeds to completion and maximizes the formation of the dicarbamate, an excess of the protecting agent is typically employed.

Stoichiometrically, a minimum of two equivalents of Boc anhydride is required to protect both amine groups. However, in practice, a slight to moderate excess (e.g., 2.2 to 3.0 equivalents) is often used to drive the reaction to completion. The reaction is generally performed in a suitable solvent that can dissolve both the polar diamine and the less polar Boc anhydride. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), and mixtures of solvents like water/methanol. wordpress.comjk-sci.comfishersci.co.uk The reaction temperature is typically maintained between 0 °C and room temperature, although gentle heating (e.g., 40-55 °C) can be used to accelerate the reaction rate. wordpress.comfishersci.co.uk High yields, often exceeding 90%, are achievable under these optimized conditions. wordpress.com

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Stoichiometry ((Boc)₂O:Diamine) | > 2.0 : 1.0 (e.g., 2.2:1) | Ensures complete di-protection and minimizes mono-protected byproduct. |

| Solvent | DCM, THF, Acetonitrile, MeOH/H₂O | Choice depends on substrate solubility. DCM and THF are common for anhydrous conditions. jk-sci.commychemblog.com |

| Catalyst/Base | Triethylamine (B128534) (TEA), NaOH, NaHCO₃ | A base is used to neutralize the acidic byproduct and facilitate the reaction. jk-sci.comfishersci.co.uk |

| Temperature | 0 °C to 55 °C | Initial addition often at 0 °C to control exotherm, followed by stirring at room temperature or gentle heating. wordpress.commychemblog.com |

| Reaction Time | 1 to 16 hours | Monitored by techniques like TLC until starting diamine is consumed. wordpress.commychemblog.com |

Catalytic Systems for Efficient N-Boc Carbamate (B1207046) Formation (e.g., Triethylamine Catalysis)

The N-Boc protection reaction is often facilitated by the addition of a base. While the reaction can proceed without a base, its presence significantly enhances the reaction rate and efficiency. Tertiary amines, such as triethylamine (TEA), are commonly employed for this purpose. jk-sci.commychemblog.com

Mechanistic Pathways of Amino Group Protection in Alkane-α,ω-diamines with Di-tert-butyl Dicarbonate

The mechanism for the N-Boc protection of octane-1,8-diamine follows a well-established nucleophilic acyl substitution pathway. jk-sci.comcommonorganicchemistry.com The process occurs sequentially at both amino groups.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the primary amino groups of octane-1,8-diamine on one of the electrophilic carbonyl carbons of the Boc anhydride molecule. commonorganicchemistry.com This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the cleavage of the pyrocarbonate bond and the departure of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This results in the formation of a protonated N-Boc-protected amine.

Deprotonation: The tert-butyl carbonate anion is a relatively strong base and abstracts the proton from the newly formed ammonium (B1175870) ion. commonorganicchemistry.com If an external base like triethylamine is present, it will perform this deprotonation step. jk-sci.com This regenerates a neutral amine at the other end of the octane (B31449) chain and forms the mono-protected intermediate, tert-butyl (8-aminooctyl)carbamate.

Second Protection: The entire process is repeated at the second, still-free amino group. This second nucleophilic attack on another molecule of Boc anhydride, followed by the collapse of the intermediate and deprotonation, yields the final product, this compound.

Byproduct Decomposition: The unstable tert-butyl carbonic acid byproduct readily decomposes into carbon dioxide gas and tert-butanol. commonorganicchemistry.com

Exploration of Alternative Synthetic Routes for Similar Dicarbamates and Carbamates

While direct protection with Boc anhydride is standard, research into alternative, phosgene-free methods for carbamate and dicarbamate synthesis is an active area, driven by green chemistry principles. These routes often utilize different carbonyl sources and catalytic systems.

Carbonylation Reactions of Amines with Dialkylcarbonates

A promising alternative to Boc anhydride is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as carbonylating agents. This approach avoids the use of phosgene-derivatives and can be catalyzed by various systems. The reaction involves the nucleophilic substitution of an alkoxy group from the dialkyl carbonate by the amine. For diamines, this reaction can be optimized to produce dicarbamates. acs.org For instance, the synthesis of m-xylylene dicarbamate has been achieved through the carbonylation of m-xylylene diamine with ethyl carbamate over acidic heterogeneous catalysts like hierarchical TS-1 zeolites. acs.org Similarly, 1,6-hexamethylenediamine can be converted to the corresponding dicarbamate using alkyl carbamates as the carbonyl source, catalyzed by Y(NO₃)₃·6H₂O. researchgate.net

| Diamine | Carbonylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| m-Xylylene diamine | Ethyl Carbamate | Hierarchical TS-1 Zeolite | m-Xylylene dicarbamate | acs.org |

| 1,6-Hexamethylenediamine | Butyl Carbamate | Y(NO₃)₃·6H₂O | Dibutyl hexamethylenedicarbamate | researchgate.net |

| Toluene-2,4-diamine | Methyl Formate (CO₂-based) | Pd/ZrO₂ | Toluene-2,4-dicarbamate | rsc.org |

Ionic Liquid Catalysis in Selective Carbamate Synthesis

Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis, including carbamate formation. They offer advantages such as low vapor pressure, thermal stability, and tunable properties. In carbamate synthesis, ILs can play multiple roles. Some protic ionic liquids, such as [DBUH][OAc], have been shown to catalyze the direct synthesis of carbamates from an amine, carbon dioxide (as the C1 source), and a silicate (B1173343) ester, with yields up to 96%. researchgate.netrsc.org The IL is thought to activate the amine through hydrogen bonding interactions. researchgate.net Other ILs, particularly those based on the 1-alkyl-3-methylimidazolium cation, can catalyze the N-Boc protection of amines using Boc anhydride by activating the anhydride through hydrogen bonding. organic-chemistry.org The dual functionality of ILs, where the cation acts as a Lewis acid and the anion as a Lewis base, can provide a cooperative catalytic effect, enhancing reaction rates and selectivity. beilstein-journals.org

Development of Sustainable Synthetic Approaches for Carbamate Derivatives

The synthesis of carbamates, including this compound, has traditionally relied on hazardous reagents such as phosgene (B1210022) and isocyanates. Growing environmental concerns have catalyzed research into greener, more sustainable synthetic methodologies. These modern approaches prioritize the use of non-toxic, renewable feedstocks, milder reaction conditions, and the reduction of hazardous byproducts. Key areas of development include the utilization of carbon dioxide (CO₂) as a C1 source, the use of urea (B33335) as a safe carbonyl donor, and the application of regenerable reagents and catalysts. rsc.orgrsc.org

One of the most promising sustainable strategies involves the direct synthesis of carbamates from amines, alcohols, and carbon dioxide. rsc.org This method circumvents the need for highly toxic and corrosive phosgene. Researchers have demonstrated that various carbamates can be prepared in a halogen-free manner using this approach. The reaction often employs basic catalysts and can proceed under mild conditions, sometimes even without dehydrating agents. rsc.org The use of CO₂ is particularly advantageous as it is an abundant, non-toxic, non-corrosive, and inexpensive C1 feedstock.

Another significant advancement is the use of urea as a carbonyl source to replace phosgene derivatives. rsc.orgorganic-chemistry.org This method is considered an effective route for synthesizing N-substituted carbamates from amines, urea, and alcohols. rsc.org The process can be optimized through the use of catalysts such as TiO₂–Cr₂O₃/SiO₂, which has shown high activity and the potential for reuse over several cycles. rsc.org This approach not only avoids hazardous materials but also offers high yields of important carbamate compounds. rsc.org

The quest for environmentally benign and regenerable reagents has led to the exploration of metal alkoxides. rsc.org Reactants based on tin, titanium, and silicon, such as alkoxysilanes, have been effectively used for the synthesis of various organic carbamates from CO₂ at atmospheric pressure. rsc.org This methodology is practical for producing a wide range of carbamates, including precursors for diisocyanates, which are crucial in the polyurethane industry. rsc.org

Further efforts to develop greener protocols have resulted in solvent-free methodologies. One such approach utilizes sodium cyanate, an alcohol or phenol, and trichloroacetic acid to produce primary carbamates in high yields and purity. bohrium.com Additionally, continuous-flow synthesis presents a modern and efficient alternative. A novel method uses carbon dioxide and amines with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, offering a simple and fast synthetic route. acs.org

These developments represent a significant shift towards more environmentally responsible chemical manufacturing. By focusing on atom economy, reduced waste, and the use of safer reagents, these sustainable approaches offer viable alternatives for the industrial production of carbamate derivatives.

Detailed Research Findings on Sustainable Carbamate Synthesis

The following tables summarize key findings from research into sustainable synthetic methodologies for carbamate derivatives.

Table 1: Synthesis of Carbamates using Carbon Dioxide

| Reactants | Catalyst/Additive | Key Conditions | Findings | Reference(s) |

|---|---|---|---|---|

| Amines, Alcohols, CO₂ | Basic catalysts (e.g., Cs₂CO₃) | Mild reaction conditions (e.g., 2.5 MPa CO₂) | Halogen-free synthesis with good yields. The reaction can proceed even without dehydrating agents. | |

| Amines, CO₂, Alkyl Bromides | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Continuous-flow system, 70°C, 3 bar | A fast and simple synthetic route applicable to a diverse range of amines. | acs.org |

| Amines, CO₂ | Alkoxysilanes (e.g., Si(OMe)₄) and DBU | 1 atm CO₂ | An environmentally friendly method for highly efficient synthesis of various organic carbamates without metal catalysts. | rsc.orgorganic-chemistry.org |

Table 2: Synthesis of Carbamates using Urea and Other Carbonyl Sources

| Reactants | Catalyst | Key Conditions | Findings | Reference(s) |

|---|---|---|---|---|

| Amines, Urea, Alcohols | TiO₂–Cr₂O₃/SiO₂ | Optimized reaction conditions | An effective route to N-substituted carbamates with yields of 95–98%. The catalyst is reusable. | rsc.org |

| Alcohols, Urea | Indium triflate | Not specified | An ecofriendly method to convert various linear, branched, and cyclic alcohols into the corresponding carbamates in good to excellent yields. | organic-chemistry.org |

| Alcohols, Phenyl Carbamate | Tin-based catalyst | Toluene, 90°C | A mild transcarbamoylation method with broad functional-group tolerance. | organic-chemistry.org |

Chemical Reactivity and Derivatization Pathways of Di Tert Butyl Octane 1,8 Diyldicarbamate

Cleavage of the N-tert-Butoxycarbonyl (Boc) Protecting Groups and Regeneration of Amino Functions

The N-tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. The deprotection of Di-tert-butyl octane-1,8-diyldicarbamate to yield octane-1,8-diamine is a key step in its synthetic utility.

Acid-Mediated Deprotection Mechanisms

The most common method for the removal of the Boc protecting group is through acid-mediated hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.

The choice of acid and solvent system can be tailored to the specific requirements of the reaction, including the presence of other acid-sensitive functional groups in the molecule. For instance, a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) is a common and effective reagent for Boc deprotection. researchgate.net Alternatively, HCl in an organic solvent such as dioxane or ethyl acetate (B1210297) can be used. fishersci.co.uk

Table 1: Common Acidic Conditions for Boc Deprotection of Diaminoalkanes

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 hours | >95 |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | 0 - 25 | 1 - 4 hours | >90 |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate | 25 | 1 - 3 hours | High |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) / Water | 25 - 50 | 2 - 6 hours | High |

Note: The data in this table are representative and have been compiled from various sources on the deprotection of N-Boc protected amines. Specific conditions for this compound may vary.

Investigation of Alternative Deprotection Strategies

While acid-mediated methods are prevalent, research into alternative deprotection strategies is ongoing, driven by the need for milder conditions and greater functional group tolerance.

One such alternative is the use of Lewis acids. Reagents like zinc bromide (ZnBr₂) in an inert solvent can effectively cleave the Boc group, sometimes offering better selectivity in the presence of other acid-labile functionalities. researchgate.net Another approach involves the use of silyl (B83357) iodides, such as trimethylsilyl (B98337) iodide (TMSI), which can effect deprotection under neutral conditions. reddit.com

Thermal deprotection represents another catalyst-free option. By heating the N-Boc protected amine at high temperatures, typically above 150 °C, the carbamate can fragment to release the free amine, isobutylene, and carbon dioxide. nih.gov This method is advantageous for its simplicity and for avoiding acidic reagents altogether, though the high temperatures required may not be suitable for all substrates. Water-mediated deprotection at elevated temperatures has also been reported as a green and efficient method. semanticscholar.orgresearchgate.net

Table 2: Alternative Deprotection Methods for N-Boc Amines

| Method | Reagent/Condition | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 25 | Milder than strong protic acids. |

| Silyl Iodide | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | 0 - 25 | Neutral conditions. |

| Thermal Deprotection | Heat | None or high-boiling solvent | 150 - 300 | Catalyst-free, avoids acidic reagents. |

| Water-Mediated | Water | Water | 100 - 150 | Green and catalyst-free. |

Note: This table presents general alternative methods for Boc deprotection. Specific applicability to this compound would require experimental verification.

Further Functionalization at the Alkyl Chain and Nitrogen Centers Post-Synthesis

Beyond the deprotection of the amine groups, the structure of this compound offers possibilities for further functionalization, either at the nitrogen centers or along the octane (B31449) backbone.

Reactivity of the Carbamate Linkage Towards Various Reagents

The carbamate linkage in this compound is generally stable towards nucleophilic attack and basic conditions. organic-chemistry.org However, under certain conditions, the nitrogen atom of the carbamate can exhibit nucleophilic character. For instance, deprotonation of the N-H bond with a strong base can generate a carbamate anion, which can then react with electrophiles. This allows for the introduction of substituents at the nitrogen atom prior to deprotection.

The carbonyl group of the carbamate is electrophilic but less reactive than that of an ester or an acid chloride. It is generally resistant to attack by Grignard reagents or organolithium compounds under standard conditions. However, reactions with highly reactive nucleophiles or under forcing conditions could potentially lead to cleavage or modification of the carbamate group.

Potential for Chain Elongation or Branching Reactions on the Octane Backbone

The octane backbone of this compound is a saturated alkyl chain and is therefore relatively unreactive. Functionalization of the octane chain would typically require radical-based reactions, which often lack selectivity and may not be compatible with the carbamate groups.

A more controlled approach to modifying the backbone would involve starting with a functionalized octane derivative before the introduction of the amine and protecting groups. For example, starting with a diol or a dihalide derivative of octane would allow for the introduction of various functionalities that could be carried through the synthesis.

Alternatively, after deprotection to yield octane-1,8-diamine, the resulting primary amines can be used as handles for chain elongation or branching. For instance, reaction with bifunctional electrophiles could lead to the formation of polymers or macrocycles. N-alkylation of the diamine with appropriate alkyl halides would introduce branches at the nitrogen atoms. nih.govgoogle.com

Thermal Decomposition Characteristics and Gas Generation Mechanisms

The thermal stability of this compound is an important consideration, particularly for its storage and handling at elevated temperatures. The decomposition of N-Boc protected amines typically proceeds via a concerted or stepwise mechanism involving the cleavage of the C-O bond.

Upon heating, the molecule is expected to decompose to yield octane-1,8-diamine, carbon dioxide, and isobutylene. nih.gov The thermolysis is believed to proceed through a six-membered transition state, leading to the elimination of isobutylene and the formation of a carbamic acid intermediate, which then rapidly decarboxylates.

Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature and to quantify the mass loss associated with the evolution of gaseous products. The primary gases generated during the thermal decomposition are expected to be carbon dioxide (CO₂) and isobutylene (C₄H₈). The evolution of these gases can be monitored using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). unipi.it

Table 3: Expected Thermal Decomposition Products and Onset Temperatures for N-Boc Aliphatic Amines

| Compound Type | Onset Decomposition Temperature (°C) | Major Gaseous Products |

|---|---|---|

| N-Boc protected primary alkyl amines | 150 - 250 | Isobutylene, Carbon Dioxide |

| N-Boc protected secondary alkyl amines | 140 - 220 | Isobutylene, Carbon Dioxide |

Note: The temperature range is an approximation based on general data for N-Boc protected amines and may vary for this compound. The decomposition is influenced by factors such as heating rate and the presence of impurities.

Analysis of Volatile Decomposition Products (e.g., CO2 and Isobutylene)

The thermal decomposition of this compound results in the formation of specific volatile products. The generally accepted mechanism for the thermal deprotection of Boc-protected amines involves the elimination of isobutylene and the formation of a carbamic acid intermediate, which then readily decarboxylates to yield the free amine and carbon dioxide.

Table 1: Expected Volatile Decomposition Products of this compound

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Decomposition |

| Carbon Dioxide | CO₂ | 44.01 | Product of carbamic acid decarboxylation |

| Isobutylene | C₄H₈ | 56.11 | Eliminated from the tert-butyl group |

Kinetics and Thermodynamics of Thermal Degradation of Carbamates

The study of the kinetics and thermodynamics of the thermal degradation of carbamates provides valuable information about the reaction rates and energy requirements of the decomposition process. This is often investigated using techniques like thermogravimetric analysis (TGA) at various heating rates to determine kinetic parameters such as the activation energy (Ea). bath.ac.uk

For the broader class of N-Boc protected amines, thermal deprotection is known to occur at temperatures ranging from approximately 100 °C to over 250 °C, with reaction times varying from minutes to days depending on the substrate and conditions. researchgate.net A computational and kinetic analysis of the thermolytic deprotection of various N-Boc compounds has suggested that the reaction proceeds through an initial, slow, and concerted proton transfer with the release of isobutylene, followed by a rapid decarboxylation. researchgate.net

While specific experimental kinetic and thermodynamic parameters for the thermal degradation of this compound are not available in the surveyed literature, general principles of carbamate thermolysis can be applied. The activation energy for the thermal decomposition of carbamates is a key parameter that dictates the stability of the compound. For instance, a study on the thermal decomposition kinetics of a different type of carbamate-containing compound using non-isothermal methods provided insights into calculating activation energies. researchgate.net

The thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further understanding of the transition state of the decomposition reaction. The endothermic nature of the initial bond-breaking steps would be reflected in a positive enthalpy of activation.

Table 2: General Kinetic and Thermodynamic Aspects of Carbamate Thermal Decomposition

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | A higher Ea indicates greater thermal stability. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation related to the frequency of collisions in the correct orientation. | Reflects the complexity of the transition state. |

| Enthalpy of Activation (ΔH‡) | The change in heat content in going from the reactant to the transition state. | Provides insight into the energy barrier of the reaction. |

| Entropy of Activation (ΔS‡) | The change in the degree of randomness in going from the reactant to the transition state. | Indicates the degree of order in the transition state. |

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Di-tert-butyl octane-1,8-diyldicarbamate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution ¹H NMR spectroscopy distinguishes the different types of protons in the molecule based on their unique electronic environments. The spectrum of this compound is characterized by several key signals. The eighteen equivalent protons of the two tert-butyl groups produce a large singlet peak at approximately 1.44 ppm, a hallmark of the Boc-protecting group.

The protons on the octane (B31449) chain appear as multiplets. The methylene (B1212753) groups adjacent to the nitrogen atoms (α-CH₂) are deshielded by the electronegative nitrogen and typically resonate around 3.0-3.1 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) resonate further upfield, around 1.4-1.5 ppm and 1.2-1.3 ppm, respectively, as their distance from the electron-withdrawing carbamate (B1207046) group increases. The proton on the nitrogen of the carbamate group (N-H) usually appears as a broad signal around 4.5-5.0 ppm, and its chemical shift can be sensitive to solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ (Boc group) | ~1.44 | Singlet (s) | 18H |

| -NH- | ~4.6 | Broad Singlet (br s) | 2H |

| α-CH₂ (-CH₂-NHBoc) | ~3.08 | Quartet (q) | 4H |

| β-CH₂ | ~1.48 | Multiplet (m) | 4H |

| γ, δ-CH₂ (internal) | ~1.30 | Multiplet (m) | 8H |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected for the octane-1,8-diyl chain and three for the two identical Boc groups. The carbonyl carbon of the carbamate group is the most deshielded, appearing around 156 ppm. The quaternary carbon of the tert-butyl group resonates at approximately 79 ppm, while its methyl carbons are highly shielded and appear around 28 ppm.

The carbons of the octane chain show distinct signals, with the α-carbon (attached to the nitrogen) appearing around 41 ppm and the internal carbons (β, γ, δ) resonating in the 26-30 ppm range.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like the carbonyl and the central tert-butyl carbon) would be absent. This technique is invaluable for confirming the assignments of the various methylene and methyl groups in the molecule.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O (Carbamate) | ~156.0 | Absent |

| -C(CH₃)₃ (Boc quaternary) | ~79.1 | Absent |

| α-CH₂ (-CH₂-NHBoc) | ~40.8 | Negative |

| β-CH₂ | ~30.1 | Negative |

| γ-CH₂ | ~29.4 | Negative |

| δ-CH₂ | ~26.6 | Negative |

| -C(CH₃)₃ (Boc methyl) | ~28.4 | Positive |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a cross-peak between the NH proton and the α-CH₂ protons, and sequential correlations between the α-CH₂, β-CH₂, γ-CH₂, and δ-CH₂ protons, confirming the integrity of the octane chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.08 ppm would show a cross-peak with the carbon signal at ~40.8 ppm, confirming the α-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include a cross-peak from the NH proton (~4.6 ppm) to the carbamate carbonyl carbon (~156.0 ppm) and from the tert-butyl protons (~1.44 ppm) to the same carbonyl carbon, confirming the structure of the carbamate moiety.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A prominent N-H stretching vibration for the carbamate group is observed around 3340 cm⁻¹. The most intense absorption is typically the C=O stretching of the urethane (B1682113) carbonyl group, which appears at approximately 1680-1700 cm⁻¹. Strong C-H stretching bands from the tert-butyl and octane methylene groups are seen in the 2850-2975 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide II) | ~3340 | Medium-Strong |

| C-H Stretch (Alkyl) | 2850-2975 | Strong |

| C=O Stretch (Carbamate) | ~1685 | Strong, Sharp |

| N-H Bend (Amide II) | ~1520 | Medium |

| C-N Stretch | ~1250 | Medium |

| C-O Stretch | ~1165 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and, by extension, the molecular formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing moderately polar and thermally labile molecules like this compound. The molecular formula of the compound is C₁₈H₃₆N₂O₄, corresponding to a molecular weight of 344.49 g/mol . nih.gov In ESI-MS, the compound is typically observed as protonated or sodiated adducts.

The expected ions in the positive ion mode would be:

[M+H]⁺: at m/z 345.27

[M+Na]⁺: at m/z 367.25

Analysis of the fragmentation pattern can also provide structural information. A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da), leading to characteristic fragment ions that can further support the structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. researchgate.net For the analysis of this compound, GC-MS serves as a critical tool for assessing its purity and detecting the presence of any volatile impurities.

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, then transports the vaporized sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly.

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum acts as a chemical "fingerprint," allowing for the identification of the compound by comparing it to spectral libraries.

In the context of this compound, this technique is invaluable for identifying potential impurities that may have arisen during its synthesis. These can include residual solvents, unreacted starting materials, or by-products of side reactions. The high sensitivity of GC-MS allows for the detection of these impurities even at trace levels. nih.gov

It is important to note that some carbamates can be thermally labile, meaning they may decompose at the high temperatures often used in GC inlets. researchgate.net Therefore, method development for this compound would require careful optimization of the injector temperature and temperature program to ensure the compound's integrity during analysis.

Below is a table outlining typical GC-MS parameters that could be employed for the analysis of this compound.

| Parameter | Value |

| GC System | Agilent 8890 GC or similar |

| MS System | Agilent 7250 GC/Q-TOF or similar |

| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C (Optimized to prevent degradation) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min |

| Transfer Line Temp | 325 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-500 m/z |

The parameters listed are illustrative and would require optimization for the specific instrument and application.

Chromatographic Methods for Purification and Purity Determination

Chromatographic techniques are indispensable for both the purification and the precise determination of purity for chemical compounds like this compound. These methods leverage the differential distribution of a compound between a stationary phase and a mobile phase to achieve separation from impurities. The choice of chromatographic method depends on the properties of the compound and the nature of the impurities to be removed or quantified.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds. taylorfrancis.com Given the potential for thermal degradation of some carbamates, HPLC is often a preferred method for purity assessment. researchgate.net For a compound like this compound, a reverse-phase HPLC method is typically employed.

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com When the sample is injected, this compound and any impurities are separated based on their relative hydrophobicity. More non-polar compounds will have a stronger interaction with the stationary phase and thus elute later.

A detector, commonly a UV-Vis detector or a mass spectrometer (LC-MS), is used to monitor the column effluent. The detector's response is proportional to the concentration of the compound passing through it. This allows for the generation of a chromatogram, which displays peaks corresponding to the separated components.

The purity of this compound can be accurately determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. This method provides a precise quantitative measure of purity.

The following table presents a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II LC System or similar |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 min, hold for 5 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

These conditions are for illustrative purposes and would be optimized during method development.

While HPLC is ideal for the analysis of the primary compound, Gas Chromatography (GC) is a highly effective method for the detection and quantification of volatile components that may be present as impurities in the final product. youngin.com These volatile impurities can include residual solvents from the synthesis and purification processes.

In this application, a sample of this compound is dissolved in a suitable solvent and injected into the GC. The principles of separation are the same as in GC-MS, but a different type of detector, such as a Flame Ionization Detector (FID), is often used. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector, making it excellent for quantification.

By analyzing the sample using GC-FID, it is possible to identify and quantify any residual volatile organic compounds. This is a crucial step in quality control to ensure that the final product meets the required purity standards. The retention times of the peaks are compared to those of known standards to identify the volatile components, and the peak areas are used to determine their concentrations.

A representative set of GC parameters for the analysis of volatile components is provided in the table below.

| Parameter | Value |

| GC System | Agilent 8890 GC with FID or similar |

| Column | HP-5, 30 m x 0.32 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 40°C, hold for 5 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Specific parameters would be validated for the intended analysis.

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Role as a Protected Diamine Building Block in Multistep Organic Syntheses

The presence of the Boc protecting groups on the terminal amines of the octane-1,8-diamine backbone makes Di-tert-butyl octane-1,8-diyldicarbamate a valuable building block in multistep organic syntheses. The Boc groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent functionalization of the amine groups.

This compound serves as a precursor in the synthesis of various functionalized molecules and scaffolds. The Boc-protected diamine can be incorporated into larger molecular frameworks, and subsequent removal of the Boc groups reveals the primary amines for further chemical modification. This strategy is particularly useful in the solid-phase synthesis of functionalized polyamines. nih.govresearchgate.net For instance, a protected polyamine backbone can be assembled on a solid support, followed by the selective deprotection of terminal amines and their reaction with various electrophiles to introduce specific functionalities. nih.gov This approach allows for the synthesis of a diverse range of molecules with tailored properties.

The general strategy for utilizing Boc-protected diamines like this compound in the synthesis of functionalized polyamines can be summarized as follows:

| Step | Description |

| 1. Incorporation | The Boc-protected diamine is reacted with other building blocks to form a larger molecule or is attached to a solid support. |

| 2. Deprotection | The Boc protecting groups are removed, typically using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), to expose the primary amine groups. |

| 3. Functionalization | The newly freed amine groups are reacted with a variety of reagents to introduce desired functional groups. This can include acylation, alkylation, or arylation reactions. |

| 4. Cleavage (if on solid support) | If the synthesis is performed on a solid support, the final functionalized molecule is cleaved from the support. |

This stepwise approach provides a high degree of control over the final molecular structure and allows for the introduction of a wide array of functionalities.

In the synthesis of macrocycles, the diamine, after deprotection, can be reacted with a dicarboxylic acid or a dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles can possess unique host-guest properties and have applications in areas such as molecular recognition and catalysis.

Furthermore, the deprotected 1,8-diaminooctane (B148097) can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The length of the diamine chain influences the physical properties of the resulting polymer, such as its melting point, solubility, and mechanical strength.

Utility as a Chemical Blowing Agent in Polymer Systems Research

In the field of materials science, carbamates, including this compound, are investigated for their potential as chemical blowing agents (CBAs) for the production of polymer foams. CBAs are compounds that decompose upon heating to release a gas, which then acts as a foaming agent to create a cellular structure within a polymer matrix.

The foaming action of this compound is based on its thermal decomposition. When heated to a specific temperature range, the carbamate (B1207046) linkages break down, leading to the release of gaseous products. The primary decomposition products are isobutylene (B52900) and carbon dioxide, along with the corresponding diamine.

The general decomposition reaction for a di-tert-butyl dicarbamate can be represented as:

(Boc-NH-R-NH-Boc) → (H₂N-R-NH₂) + 2(CH₂=C(CH₃)₂) + 2(CO₂)

This controlled release of gas within a molten thermoplastic polymer leads to the nucleation and growth of bubbles, resulting in a foamed structure. The decomposition temperature of the carbamate is a critical parameter, as it must be matched with the processing temperature of the polymer to ensure efficient foaming. The rate of gas release can also influence the final foam density and cell structure.

The morphology of the resulting polymer foam, including cell size, cell density, and cell wall thickness, is directly related to the decomposition behavior of the carbamate blowing agent. The rate and amount of gas generated, as well as the temperature at which it is released, play a crucial role in the nucleation of bubbles and their subsequent growth.

Research in this area focuses on understanding the relationship between the chemical structure of the carbamate, its decomposition kinetics, and the resulting foam morphology. For example, the length of the alkyl chain in alkane-α,ω-diyldicarbamates can influence the decomposition temperature and the diffusion of the released gas within the polymer melt, thereby affecting the final cell structure. The goal is to tailor the blowing agent to a specific polymer system to achieve a desired foam morphology with optimal properties, such as low density, high thermal insulation, and good mechanical strength.

Development of Novel Reagents and Intermediates Based on Alkane-α,ω-diyldicarbamate Structure

The versatile structure of alkane-α,ω-diyldicarbamates, such as this compound, makes them attractive starting materials for the development of novel reagents and intermediates in organic synthesis. The ability to selectively deprotect the terminal amines allows for the creation of unsymmetrical derivatives where each end of the molecule can be functionalized with different chemical moieties.

These bifunctional intermediates can be used to synthesize a variety of complex molecules, including:

Asymmetric ligands for catalysis: By introducing different chiral groups at each end of the diamine, new ligands for asymmetric catalysis can be developed.

Linkers for drug delivery systems: The alkane chain can act as a flexible linker to connect a drug molecule to a targeting moiety.

The ongoing research in this area aims to expand the synthetic utility of these compounds and to develop new reagents with unique reactivity and selectivity for a broad range of chemical transformations.

Application in Protecting Group Chemistry for Amino Functions

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This compound serves as a valuable reagent for introducing two Boc-protected amino functionalities into a molecule.

The primary utility of this compound in protecting group chemistry lies in its ability to act as a bifunctional building block. In multi-step syntheses, it can be incorporated to introduce a flexible, eight-carbon spacer with protected amino termini. These protected amines can then be deprotected at a later synthetic stage to allow for further functionalization, such as the attachment of other molecules or the formation of polymeric chains. The selective deprotection of the Boc groups, typically with acids like trifluoroacetic acid (TFA), allows for the controlled unveiling of the reactive amino groups when needed.

Potential in Bioconjugation and Selective Derivatization of Biomolecules

While direct and extensive research specifically detailing the use of this compound in bioconjugation is still emerging, its structural motifs suggest significant potential in this field. Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. Bifunctional linkers are central to this technology, and the structure of this compound makes it an attractive candidate for such applications.

The eight-carbon chain provides a flexible spacer arm, which can be crucial for overcoming steric hindrance and maintaining the biological activity of the conjugated biomolecules. After deprotection of the Boc groups to reveal the primary amines, these reactive sites can be used to attach the linker to biomolecules such as proteins, peptides, or nucleic acids. The amino groups can be functionalized to react with various functionalities on biomolecules, including carboxyl groups (via amide bond formation), aldehydes, or ketones (via reductive amination).

This compound is a versatile chemical compound with significant applications in modern organic synthesis. Its role as a provider of protected amino groups on a flexible spacer is well-established. Furthermore, its inherent bifunctional nature positions it as a promising linker for the burgeoning fields of bioconjugation and materials science, offering a platform for the construction of complex and functional molecular architectures. As research in these areas continues to expand, the utility of this and structurally related compounds is expected to grow.

Theoretical and Computational Investigations of Dicarbamate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and predict the reactivity of Di-tert-butyl octane-1,8-diyldicarbamate were identified. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of published research detailing molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations would be instrumental in exploring the molecule's flexibility, preferred conformations in various environments, and the nature of its intermolecular interactions, such as hydrogen bonding, which is crucial for understanding its aggregation and material properties.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been a focus of the available scientific literature. Such studies would involve mapping potential energy surfaces for reactions, identifying transition states, and calculating activation energies, thereby providing a molecular-level understanding of its synthesis and degradation pathways.

Prediction of Spectroscopic Properties from First Principles

Detailed first-principles calculations to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound are not described in the located resources. These computational methods are valuable for interpreting experimental spectra and for the structural characterization of the molecule.

Future Research Directions and Translational Opportunities

Sustainable and Green Chemistry Approaches for Carbamate (B1207046) Synthesis

The synthesis of carbamates, including Di-tert-butyl octane-1,8-diyldicarbamate, is undergoing a paradigm shift towards more environmentally benign methodologies. Future research will increasingly focus on sustainable and green chemistry approaches to minimize the environmental footprint of carbamate production.

One promising avenue is the use of biocatalysis , employing enzymes such as promiscuous esterases for carbamate synthesis in aqueous media. This approach offers high selectivity and avoids the use of hazardous reagents and solvents. Another key area is the development of heterogeneous catalysts , which can be easily separated from the reaction mixture and recycled. Materials like Amberlite-IR 120 and Indion 190 resins have shown potential as efficient and reusable catalysts for N-Boc protection reactions.

Furthermore, the utilization of carbon dioxide (CO2) as a C1 feedstock presents a highly attractive green alternative to traditional phosgene-based methods. Research into the direct synthesis of carbamates from CO2, amines, and alcohols is gaining momentum. Additionally, the development of catalyst-free and solvent-free reaction conditions offers a straightforward and environmentally friendly route to carbamate synthesis. These methods often involve mechanochemical activation or reactions in aqueous media, aligning with the principles of green chemistry.

Table 1: Comparison of Green Synthesis Methods for Carbamates

| Method | Key Features | Advantages | Potential Challenges |

| Enzymatic Synthesis | Utilizes enzymes (e.g., esterases) in aqueous media. | High selectivity, mild reaction conditions, biodegradable catalyst. | Enzyme stability and cost, substrate scope limitations. |

| Heterogeneous Catalysis | Employs solid-supported catalysts (e.g., resins). | Easy catalyst separation and recyclability, potential for continuous flow processes. | Catalyst deactivation, potential for metal leaching. |

| CO2 as a C1 Source | Direct carboxylation of amines with CO2. | Utilization of a renewable and non-toxic feedstock, avoidance of phosgene (B1210022). | Thermodynamic limitations, often requires high pressure and temperature. |

| Catalyst-Free/Solvent-Free | Reactions under neat conditions or in water without a catalyst. | Simplified reaction setup and work-up, reduced waste generation. | Limited substrate scope, may require high temperatures. |

Design and Synthesis of Functionalized Octane-1,8-diyldicarbamate Derivatives for Targeted Research Applications

The linear, flexible, and bifunctional nature of the octane-1,8-diyldicarbamate backbone makes it an ideal scaffold for the design and synthesis of functionalized derivatives with tailored properties for specific research applications.

Future research will likely focus on introducing a variety of functional groups onto the octane-1,8-diamine core before or after the carbamate formation. For instance, the synthesis of "clickable" derivatives , bearing azide (B81097) or alkyne functionalities, would enable the straightforward conjugation of the molecule to other biomolecules or materials via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The incorporation of fluorescent labels is another exciting direction. By attaching fluorophores to the octane-1,8-diyldicarbamate scaffold, researchers can create probes for bioimaging and sensing applications. Similarly, the synthesis of biotinylated derivatives would allow for the specific and high-affinity binding to streptavidin, a widely used tool in biotechnology for immobilization and detection purposes.

The synthesis of these functionalized derivatives will likely involve multi-step synthetic sequences, requiring careful protection and deprotection strategies to achieve the desired regioselectivity. The development of efficient and high-yielding synthetic routes to these novel compounds will be crucial for their widespread application.

Table 2: Potential Functionalized Octane-1,8-diyldicarbamate Derivatives and Their Applications

| Functional Group | Potential Application | Synthetic Strategy |

| Azide/Alkyne | Bioconjugation ("Click Chemistry") | Introduction of azide or alkyne moieties onto the diamine precursor. |

| Fluorophore | Bioimaging, Sensing | Coupling of a fluorescent dye to the diamine or carbamate. |

| Biotin (B1667282) | Targeted delivery, Immunoassays | Acylation of the diamine with an activated biotin derivative. |

| Photosensitizer | Photodynamic Therapy | Attachment of a photosensitizing molecule. |

Exploration of this compound as a Scaffold for Supramolecular Assemblies and Polymer Design

The ability of carbamate groups to form hydrogen bonds, coupled with the flexibility of the octyl chain, makes this compound an intriguing building block for the construction of supramolecular assemblies and novel polymers.

In the realm of supramolecular chemistry , the self-assembly of this dicarbamate and its functionalized derivatives could lead to the formation of well-defined nanostructures such as nanofibers, gels, and vesicles. The hydrogen bonding interactions between the carbamate groups can act as the driving force for self-assembly, while the long alkyl chain can provide the necessary van der Waals interactions to stabilize these structures. The introduction of other recognition motifs could further direct the assembly process, leading to more complex and functional supramolecular architectures.

In polymer design , this compound can serve as a versatile monomer or cross-linking agent. After deprotection of the tert-butyl groups to reveal the primary amines, the resulting octane-1,8-diamine can be polymerized with various comonomers to produce polyamides, polyureas, and polyimides with tailored properties. The long, flexible octyl spacer can impart improved processability and mechanical properties to the resulting polymers. Furthermore, the incorporation of functionalized octane-1,8-diyldicarbamate derivatives into polymer chains can be used to introduce specific functionalities, such as stimuli-responsiveness or biocompatibility.

Development of Advanced In Situ Characterization Techniques for Monitoring Carbamate Transformations

A deeper understanding of the reaction mechanisms and kinetics of carbamate synthesis and transformations is crucial for process optimization and the rational design of new synthetic methodologies. The development and application of advanced in situ characterization techniques will play a pivotal role in achieving this.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time monitoring of carbamate formation and other chemical transformations. These techniques can provide valuable information about the evolution of key functional groups and the formation of intermediates and byproducts. The use of fiber-optic probes allows for the direct monitoring of reactions in situ, without the need for sample extraction.

Nuclear magnetic resonance (NMR) spectroscopy is another invaluable technique for studying reaction mechanisms. In situ NMR experiments can provide detailed structural information about the species present in the reaction mixture and can be used to determine reaction kinetics and elucidate complex reaction pathways.

Furthermore, the combination of these spectroscopic techniques with chemometric analysis can provide a more comprehensive understanding of the reaction system. By analyzing the large datasets generated by in situ measurements, it is possible to identify subtle changes in the reaction and to develop predictive models for process control and optimization.

Table 3: Advanced In Situ Characterization Techniques for Carbamate Transformations

| Technique | Information Provided | Advantages |

| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes, identification of intermediates. | Non-invasive, rapid data acquisition, suitable for a wide range of reaction conditions. |

| In Situ NMR Spectroscopy | Detailed structural information, elucidation of reaction pathways, kinetic analysis. | High structural resolution, quantitative analysis. |

| Mass Spectrometry | Identification of reaction components and intermediates, monitoring of reaction progress. | High sensitivity and selectivity. |

Q & A

Q. What are the critical safety protocols for handling Di-tert-butyl octane-1,8-diyldicarbamate in laboratory settings?

- Methodological Answer : Researchers must adhere to strict personal protective equipment (PPE) requirements. Use nitrile or chemical-resistant gloves inspected prior to use, and employ proper glove removal techniques to avoid skin contact . Full-body protection, including flame-retardant antistatic clothing, is recommended when handling large quantities. Ensure adequate ventilation to prevent vapor accumulation, which may form explosive concentrations . In case of accidental exposure, immediately wash affected skin with soap and water, and consult a physician while providing the SDS for reference .

Q. How should storage conditions be optimized to maintain compound stability?

- Methodological Answer : Store the compound in a cool, dry environment away from heat sources, flames, or sparks. Stability is maintained under recommended storage conditions, but degradation risks increase when exposed to incompatible materials such as oxidizing agents, reducing agents, or bases . Use airtight containers to minimize moisture ingress and label containers with hazard classifications (e.g., UN2930 for transport compliance) .

Q. What first-aid measures are essential for accidental exposure during synthesis?

- Methodological Answer : For inhalation, immediately move the individual to fresh air and administer artificial respiration if breathing ceases . In case of skin contact, remove contaminated clothing and wash thoroughly with soap and water. For eye exposure, irrigate with water for at least 15 minutes and seek medical attention. Always provide the SDS to medical personnel to guide treatment .

Advanced Research Questions

Q. How can researchers design experiments to mitigate thermal instability risks during reactions involving this compound?

- Methodological Answer : Conduct thermal stability assessments using differential scanning calorimetry (DSC) to identify decomposition thresholds. Avoid reaction temperatures near the flash point (37°C) and implement inert atmospheres (e.g., nitrogen) to reduce oxidative side reactions . Include real-time gas monitoring for carbon oxides, which are hazardous decomposition products formed under fire conditions .

Q. What strategies address data gaps in ecological and toxicological profiles for risk assessment?

- Methodological Answer : In the absence of ecotoxicity data (e.g., bioaccumulation potential, aquatic toxicity), employ predictive models such as QSAR (Quantitative Structure-Activity Relationship) to estimate environmental hazards . For toxicological gaps, conduct in vitro assays (e.g., Ames test for mutagenicity) or reference structurally analogous compounds while adhering to ALARA (As Low As Reasonably Achievable) exposure principles .

Q. How can contradictions in reactivity data be resolved during experimental planning?

- Methodological Answer : Cross-reference SDS entries with peer-reviewed literature to identify consensus on incompatible materials (e.g., oxidizing agents vs. acids). Perform small-scale compatibility tests under controlled conditions to validate reactivity claims. For example, test interactions with common laboratory solvents or catalysts to preempt hazardous reactions .

Q. What analytical methods are recommended for characterizing decomposition byproducts?

- Methodological Answer : Use GC-MS (Gas Chromatography-Mass Spectrometry) to identify volatile decomposition products like carbon oxides . For non-volatile residues, employ HPLC coupled with high-resolution mass spectrometry to detect trace impurities. Calibrate instruments using reference standards of suspected byproducts to ensure accurate quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.